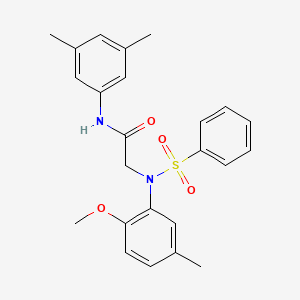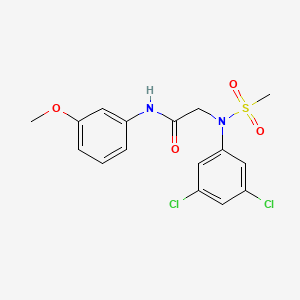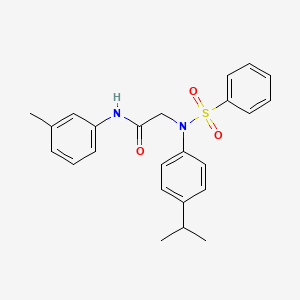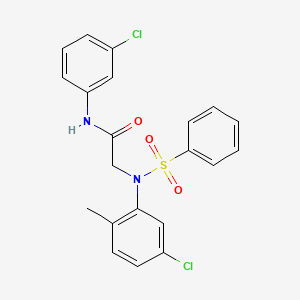![molecular formula C21H21N3O4 B3741834 N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3741834.png)
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide is a synthetic compound that has gained attention among researchers due to its potential applications in scientific research. This compound is also known as DPNF and has been synthesized using various methods. In
Wirkmechanismus
DPNF works by selectively inhibiting the activity of voltage-gated sodium channels. These channels play a crucial role in the transmission of electrical signals in cells and are involved in various cellular processes, including muscle contraction and nerve impulse transmission. By inhibiting the activity of these channels, DPNF can affect the function of cells and tissues.
Biochemical and Physiological Effects:
DPNF has been shown to have various biochemical and physiological effects, including the inhibition of sodium channel activity, the reduction of neurotransmitter release, and the modulation of pain signaling pathways. Additionally, DPNF has been shown to have anti-inflammatory and anticonvulsant effects, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPNF has several advantages for use in lab experiments, including its selectivity for voltage-gated sodium channels and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DPNF, including the development of new drugs based on its structure, the study of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the potential advantages and limitations of DPNF for lab experiments and to explore its potential use in clinical settings.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide, or DPNF, is a synthetic compound that has gained attention among researchers due to its potential applications in scientific research. DPNF has been shown to selectively inhibit the activity of voltage-gated sodium channels, making it a potential tool for studying the role of these channels in cellular processes. Additionally, DPNF has been used in the development of new drugs for the treatment of various diseases, including epilepsy and chronic pain. Further research is needed to fully understand the potential advantages and limitations of DPNF for lab experiments and to explore its potential use in clinical settings.
Wissenschaftliche Forschungsanwendungen
DPNF has been used in scientific research for various applications, including the study of voltage-gated ion channels and the development of new drugs. DPNF has been shown to selectively inhibit the activity of voltage-gated sodium channels, making it a potential tool for studying the role of these channels in cellular processes. Additionally, DPNF has been used in the development of new drugs for the treatment of various diseases, including epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-23(4-2)17-10-8-16(9-11-17)22-21(25)20-13-12-19(28-20)15-6-5-7-18(14-15)24(26)27/h5-14H,3-4H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHFJWAKYITREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[3-(4-bromophenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3741766.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3741773.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3741776.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3741777.png)

![N~2~-(2-methylphenyl)-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741795.png)
![N~1~-(3-methoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741802.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-ethylbenzamide](/img/structure/B3741807.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3741810.png)
![4-[(benzylthio)methyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3741814.png)



